钙西醇

描述

Calcitetrol is a synthetic vitamin D analog that has been extensively studied for its potential therapeutic benefits. This compound has been shown to have a wide range of biological activities, including the regulation of calcium and phosphate metabolism, immunomodulation, and anti-inflammatory effects. In

科学研究应用

方解石的表面性质在生物矿化和生物分子吸附中很重要,正如方解石 (1014) 解理面的 (2 x 1) 重建所证明的 (Schütte 等,2010 年).

方解石的各向异性物理性质可用于校准理论模拟方法,其中混合泛函的性能优于 PBE (Ulian 等,2021 年).

在高压和高温下,方解石会转变为正斜辉石型结构,表明在下地幔底部储存二氧化碳的潜力 (Ono 等,2007 年).

微生物诱导的方解石沉淀 (MICP) 改善了土壤工程性能,并具有多种工程应用 (Osinubi 等,2020 年).

方解石中的表面断键可用于研究矿物和材料的表面性质 (Gao 等,2017 年).

方解石屏障可以固定富营养化湖泊沉积物中的磷,优化比表面积、粒度和表面粗糙度 (Berg 等,2004 年).

方解石由于其各向异性和稳定性,广泛用于现代光学仪器中,特别是在偏振光学中 (Kalinin & Saleev,2018 年).

了解方解石的表面化学性质对于环境修复研究至关重要 (Baer & Moulder,1993 年).

作用机制

Target of Action

Calcitetrol, also known as 1α, 24, 25-Trihydroxy VD3, is the hormonally active form of vitamin D with three hydroxyl groups . It primarily targets the Vitamin D Receptor (VDR) in various tissues such as the kidneys, parathyroid glands, intestines, and bones . The VDR is a nuclear receptor that, when activated by calcitetrol, modulates the expression of hundreds of human genes .

Mode of Action

Calcitetrol binds to the VDR and activates it . This interaction triggers genomic and non-genomic responses . Genomic responses involve the modulation of gene expression, while non-genomic responses occur rapidly and are unaffected by inhibitors of transcription and protein synthesis . For instance, calcitetrol increases blood calcium levels ([Ca2+]) by promoting absorption of dietary calcium from the gastrointestinal tract, increasing renal tubular reabsorption of calcium, and stimulating the release of calcium from bone .

Biochemical Pathways

Calcitetrol affects several biochemical pathways. It plays a role in plasma calcium regulation in concert with parathyroid hormone (PTH) by enhancing absorption of dietary calcium and phosphate from the gastrointestinal tract, promoting renal tubular reabsorption of calcium in the kidneys, and stimulating the release of calcium stores from the skeletal system . Calcitetrol also influences the expression of genes encoding potassium channels .

Pharmacokinetics

Following administration of calcitetrol, peak plasma concentrations are reached within 3 to 6 hours . In a pharmacokinetic study, the oral bioavailability was found to be approximately 70% . The relationship between calcitetrol dose and peak serum calcitetrol (Cmax) and systemic exposure (AUC) is linear . The mean serum calcitetrol Cmax at the maximum tolerated dose was 6.68 ± 1.42 ng/mL .

Result of Action

The molecular and cellular effects of calcitetrol’s action are diverse. It regulates the cell cycle, induces apoptosis, promotes cell differentiation, and acts as an anti-inflammatory factor within the tumor microenvironment . Calcitetrol also directly affects the activity of the mitochondrial large-conductance Ca2+ -regulated potassium channel (mitoBK Ca) from the human astrocytoma (U-87 MG) cell line .

Action Environment

Environmental factors can influence the action, efficacy, and stability of calcitetrol. For instance, the production of calcitetrol in the body is dependent on exposure to UV light . Moreover, calcitetrol can modulate mitochondrial function through regulation of the potassium channels present in the inner mitochondrial membrane . This suggests that the cellular environment and factors such as calcium levels can influence the action of calcitetrol .

安全和危害

生化分析

Biochemical Properties

Calcitetrol is produced from the bioconversion of vitamin D3. This process involves the activation of vitamin D3 in the liver to produce 25-hydroxyvitamin D3 (calcidiol), and further metabolism in the kidney to produce calcitetrol . The enzymes involved in these conversions are crucial for the bioavailability and function of calcitetrol .

Cellular Effects

Calcitetrol has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is used as an indicator for several disease states such as chronic renal failure and hypoparathyroidism .

Molecular Mechanism

At the molecular level, calcitetrol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression in response to the presence of calcitetrol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcitetrol can change over time. Factors such as the product’s stability, degradation, and long-term effects on cellular function are observed in in vitro or in vivo studies . For instance, the bioconversion of vitamin D3 into calcitetrol showed a 2.5-fold increase in a laboratory fermenter compared to the shake flask level .

Dosage Effects in Animal Models

The effects of calcitetrol can vary with different dosages in animal models. While specific dosage effects may depend on the model used, it is generally observed that higher doses of calcitetrol can lead to toxic or adverse effects .

Metabolic Pathways

Calcitetrol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels . For instance, it is involved in the metabolism of vitamin D3, where it is converted from calcidiol .

Transport and Distribution

Calcitetrol is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters or binding proteins, which can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of calcitetrol can affect its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, after binding to the VDR, the calcitetrol-VDR complex is translocated to the nucleus, where it can regulate gene expression .

属性

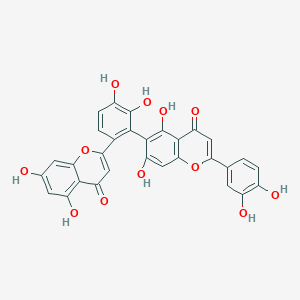

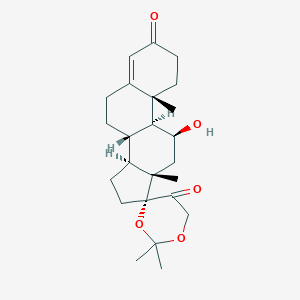

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O4/c1-17(8-13-25(30)26(3,4)31)22-11-12-23-19(7-6-14-27(22,23)5)9-10-20-15-21(28)16-24(29)18(20)2/h9-10,17,21-25,28-31H,2,6-8,11-16H2,1,3-5H3/b19-9+,20-10-/t17-,21-,22-,23+,24+,25-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZKUWGUJVKMHC-UKBUZQLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801305253 | |

| Record name | 1α,24R,25-Trihydroxyvitamin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801305253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 24-Hydroxycalcitriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

56142-94-0 | |

| Record name | 1α,24R,25-Trihydroxyvitamin D3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56142-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (24R)-24-Hydroxycalcitriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056142940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1α,24R,25-Trihydroxyvitamin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801305253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56142-94-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 24-Hydroxycalcitriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does calcitriol influence the immune response in placental cells?

A1: Research suggests that calcitriol can modulate the innate immune response in placental cells. Specifically, calcitriol has been shown to regulate the expression of CD14 and CD180/RP105 in placental trophoblasts []. These proteins play a role in modulating Toll-like receptor 4 (TLR4) signaling pathways, which are crucial for recognizing and responding to bacterial components like lipopolysaccharide (LPS) []. Studies have shown that knocking down CD14 in placental cells can reduce the secretion of inflammatory cytokines like IL-6 and IL-8 in response to LPS []. This suggests that calcitriol, by regulating CD14 and CD180 expression, might play a role in fine-tuning the placental immune response to bacterial challenges.

Q2: What is the mechanism by which calcitriol regulates gene expression in target cells?

A2: Calcitriol exerts its effects by binding to the vitamin D receptor (VDR), which acts as a transcription factor []. Upon binding calcitriol, the VDR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called vitamin D response elements (VDREs) located in the regulatory regions of target genes []. This binding can either enhance or repress gene transcription, ultimately influencing a wide range of cellular processes including calcium homeostasis, cell growth, and immune regulation []. For instance, calcitriol has been shown to induce the expression of the calcidiol 24-hydroxylase gene, which encodes an enzyme involved in the degradation of both calcidiol (25-hydroxyvitamin D3) and calcitriol itself []. This negative feedback loop highlights the tight regulation of vitamin D metabolism.

Q3: Can you explain the enzymatic reactions catalyzed by calcidiol 24-hydroxylase and their significance?

A3: Calcidiol 24-hydroxylase, encoded by the CYP24A1 gene, is a key enzyme involved in the catabolism of vitamin D metabolites []. It catalyzes the 24-hydroxylation of both calcidiol and calcitriol, leading to the formation of less active metabolites like 24,25-dihydroxyvitamin D3 (hydroxycalcidiol) and calcitriol, respectively []. Interestingly, research has shown that this enzyme can further oxidize hydroxycalcidiol to produce oxocalcidiol and oxohydroxycalcidiol []. Similarly, it can convert calcitriol to oxocalcitriol and oxohydroxycalcitriol []. These findings suggest that calcidiol 24-hydroxylase plays a critical role in controlling the levels of active vitamin D metabolites, thereby regulating their biological effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。